molecular formula C9H7O3- B1228592 2-Oxo-3-phenylpropanoate

2-Oxo-3-phenylpropanoate

Cat. No.: B1228592
M. Wt: 163.15 g/mol
InChI Key: BTNMPGBKDVTSJY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Keto-phenylpyruvate is a 2-oxo monocarboxylic acid anion resulting from deprotonation of the carboxy group of keto-phenylpyruvic acid. It has a role as a human metabolite, a chromogenic compound and a Saccharomyces cerevisiae metabolite. It is a 2-oxo monocarboxylic acid anion and a phenylpyruvate. It derives from a pyruvate. It is a conjugate base of a keto-phenylpyruvic acid.

Scientific Research Applications

Asymmetric Organocatalysis

A study investigated asymmetric organocatalytic approaches for the annulation of 1,2-diphenylcyclopropen-3-one and ethyl 3-oxo-3-phenylpropanoate. This resulted in the formation of ethyl 2-(5-oxo-2,3,4-triphenyl-2,5-dihydrofuran-2-yl)acetate, showcasing the utility of 2-oxo-3-phenylpropanoate in producing complex organic compounds (Reitel et al., 2018).

Photodecarboxylation in Organic Synthesis

This compound has been used in photodecarboxylative benzylations of phthalimides, leading to the formation of benzylated hydroxyphthalimidines. This highlights its role in photodecarboxylation reactions, a valuable technique in organic synthesis (Hatoum et al., 2009).

Fluorescence Sensing and Metal Ion Detection

The compound has applications in fluorescence sensing for metal ions, particularly as a sensitive sensor for the detection of iron(III) ions in solution. This underscores its potential in analytical chemistry, especially in the detection and quantification of metal ions (Joshi et al., 2015).

Chemoenzymatic Synthesis

This compound is used in the chemoenzymatic synthesis of the C-13 side chain of paclitaxel (Taxol) and docetaxel (Taxotere), showing its importance in the synthesis of complex and valuable pharmaceutical compounds (Hamamoto et al., 2000).

Enzymatic Hydrolysis

Its derivative, ethyl 3-hydroxy-3-phenylpropanoate, was studied for enzymatic hydrolysis using ultrasound, emphasizing the role of this compound derivatives in enzymatic reactions and the potential for improved reaction efficiencies (Ribeiro et al., 2001).

Biochemical Interactions

Studies have also explored the interaction of this compound derivatives with enzymes, providing insights into biochemical processes and potential pharmaceutical applications. For example, its interaction with hydroxynitrile lyase as an inhibitor reveals its potential in enzyme studies and drug design (Jaenicke & Preun, 1984).

Anticancer Activity

A novel synthesis of 2-oxo-4-phenyl-3-butynoic acid, a derivative of this compound, demonstrated its potential as an anticancer agent. This highlights the broader implications of this compound in medicinal chemistry and drug development (Chiu & Jordan, 1994).

Miscellaneous Applications

Other research includes the study of its complexes with nickel(II) and hydrogen ions, emphasizing its role in coordination chemistry and potential applications in catalysis and material science (Filella et al., 1987).

Properties

Molecular Formula

C9H7O3-

Molecular Weight

163.15 g/mol

IUPAC Name

2-oxo-3-phenylpropanoate

InChI

InChI=1S/C9H8O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12)/p-1

InChI Key

BTNMPGBKDVTSJY-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)CC(=O)C(=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C(=O)[O-]

Synonyms

3-phenylpyruvate
beta-phenylpyruvic acid
phenylpyruvate
phenylpyruvic acid
phenylpyruvic acid, calcium salt
phenylpyruvic acid, sodium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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